molecular formula C18H23NO B135505 2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide CAS No. 140709-06-4

2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide

Cat. No. B135505
M. Wt: 269.4 g/mol
InChI Key: GECJBWVJHOFMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide, commonly known as NPTX-1536, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic benefits. This compound was first synthesized in 2012 and has since been the subject of numerous scientific studies aimed at exploring its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of NPTX-1536 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, NPTX-1536 has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques. Additionally, NPTX-1536 has been shown to activate the alpha-7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function.

Biochemical And Physiological Effects

In addition to its potential therapeutic benefits in Alzheimer's disease, NPTX-1536 has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that NPTX-1536 can reduce inflammation and oxidative stress, both of which are implicated in a wide range of diseases. Additionally, NPTX-1536 has been shown to improve insulin sensitivity and glucose metabolism, which could have implications for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of NPTX-1536 for lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of NPTX-1536 is that it has a relatively short half-life, which could limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on NPTX-1536. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to explore the potential therapeutic benefits of NPTX-1536 in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted to identify other compounds that work synergistically with NPTX-1536 to enhance its therapeutic effects.

Synthesis Methods

The synthesis of NPTX-1536 involves a multi-step process that begins with the reaction of naphthalene-1-carboxylic acid with isopropylamine to form N-(naphthalen-1-yl)propan-2-amine. This intermediate is then reacted with acetic anhydride to yield N-(naphthalen-1-yl)-N-(propan-2-yl)acetamide, which is subsequently reduced to NPTX-1536 using lithium aluminum hydride.

Scientific Research Applications

NPTX-1536 has been the subject of extensive scientific research due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that NPTX-1536 can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease.

properties

CAS RN

140709-06-4

Product Name

2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C18H23NO/c1-13(2)19(14(3)4)18(20)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,13-14H,12H2,1-4H3

InChI Key

GECJBWVJHOFMGP-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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